molecular formula C17H17NO B1526386 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one CAS No. 890839-26-6

1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Cat. No.: B1526386
CAS No.: 890839-26-6
M. Wt: 251.32 g/mol
InChI Key: OFPFLFCBMYZAJX-UHFFFAOYSA-N
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Description

“1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one” is a chemical compound with the CAS Number: 1128054-70-5 . It has a molecular weight of 251.33 . The IUPAC name for this compound is 1-benzyl-1,2,3,5-tetrahydro-4H-benzo[b]azepin-4-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17NO/c19-16-10-11-18(13-14-6-2-1-3-7-14)17-9-5-4-8-15(17)12-16/h1-9H,10-13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Modifications

Synthesis of Ring-Fused 1-Benzazepines : A method has been developed using a [1,5]-hydride shift/7-endo cyclization sequence, transforming 2-(aryl)cyclopropane 1,1-diester derivatives into 1-benzazepines, employing a cyclopropane moiety as the hydride acceptor in internal redox reactions (Chang Won Suh, Su Jin Kwon, & D. Kim, 2017).

1‐Aralkylated Tetrahydro‐2‐benzazepines : The Schmidt reaction was used to prepare 1-Benzyl-tetrahydro-2-benzazepin-3-ones from 1-benzyl-β-tetralones. This process also described the synthesis of some hexahydrophenanthro-azepines, expanding the chemical diversity of 1-benzazepines (D. Berney & K. Schuh, 1976).

Biological Activities and Applications

CCR5 Antagonists for HIV-1 : Chemical modifications led to the discovery of 1-benzazocine compounds with potent inhibitory activities in a binding assay, showing significant anti-HIV-1 activity. This highlights the potential therapeutic application of 1-benzazepine derivatives in treating HIV-1 infections (M. Seto et al., 2006).

Benzodiazepine Derivatives Synthesis : An efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed, showcasing the versatility of 1-benzazepine scaffolds in creating compounds with broad biological activities (A. Shaabani et al., 2009).

Dopamine D1/D5 Receptor Antagonists : Benzazepine derivatives have been evaluated for their dopaminergic activity, offering insights into the development of drugs targeting dopamine receptors. This could be relevant for treatments of conditions like schizophrenia, cocaine addiction, and obesity (Wen-Lian Wu et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-benzyl-3,4-dihydro-2H-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17-11-6-12-18(13-14-7-2-1-3-8-14)16-10-5-4-9-15(16)17/h1-5,7-10H,6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPFLFCBMYZAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197515
Record name 1,2,3,4-Tetrahydro-1-(phenylmethyl)-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890839-26-6
Record name 1,2,3,4-Tetrahydro-1-(phenylmethyl)-5H-1-benzazepin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890839-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-(phenylmethyl)-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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